molecular formula C17H24O2 B13740755 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol CAS No. 20201-72-3

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol

Cat. No.: B13740755
CAS No.: 20201-72-3
M. Wt: 260.4 g/mol
InChI Key: QCAGVVHJLMZTNW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol is an organic compound with the molecular formula C₁₇H₂₄O₂ and a molecular weight of 260.37 g/mol . This substituted phenol features a norbornane (bicyclo[2.2.1]heptane) core, which contributes to its structural rigidity and influences its volatility and odor characteristics . Key physical properties include a predicted boiling point of approximately 364.2°C at 760 mmHg and a flash point of around 155.2°C . This compound is of significant interest in fragrance research and development. Its molecular structure aligns with the profile of compounds used as "pro-accords" in advanced detergent and fabric care formulations . Pro-accords are precursor molecules designed to have high substantivity to fabrics, allowing them to survive the laundry rinse cycle. They subsequently release encapsulated fragrance raw materials over an extended period, from days to weeks, imparting a long-lasting "fresh" or "clean" scent to textiles . The norbornyl moiety and overall molecular weight enhance fabric adhesion and reduce premature evaporation during dryer cycles, making it a valuable subject for studies on sustained fragrance delivery and performance testing in consumer product applications . Disclaimer: This product is intended for research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

20201-72-3

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-5-(5,6,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C17H24O2/c1-10-12-7-13(14(8-12)17(10,2)3)11-5-6-16(19-4)15(18)9-11/h5-6,9-10,12-14,18H,7-8H2,1-4H3

InChI Key

QCAGVVHJLMZTNW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C2)C1(C)C)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the electrophilic aromatic substitution of phenol derivatives with camphene or related bicyclic terpenes. The reaction proceeds through the formation of terpenyl phenol intermediates, which are then subjected to further transformations such as hydrogenation, oxidation, or rearrangement to yield the target compound.

Detailed Preparation Process (Based on Patent US4014944A)

A well-documented method involves the reaction of catechol (1,2-dihydroxybenzene) with camphene under acidic conditions, followed by hydrogenation and purification steps. The process is summarized below:

Step Procedure Conditions Notes
1 Reaction of catechol with sulfuric acid and camphene Addition of molten camphene to catechol-sulfuric acid mixture at 120–155 °C over 6 hours Maintains reaction temperature to control product formation
2 Stirring post-addition 120–155 °C for 2–4 hours Ensures completion of electrophilic substitution
3 Neutralization Addition of sodium hydroxide solution To neutralize acid and stabilize the product mixture
4 Hydrogenation in autoclave 225–230 °C, 500 psig hydrogen pressure, 3 hours Promotes saturation and rearrangement of intermediates
5 Pressure cycling Venting between 500 and 850 psig over 11–12 hours at 220–235 °C Facilitates hydrogen uptake and reaction completion
6 Filtration and solvent recovery Removal of isopropanol under reduced pressure Prepares crude product for distillation
7 Distillation Vigreaux column distillation Fractionates product mixture to isolate desired compound

The reaction yields a mixture of terpenyl phenol isomers, including this compound, characterized by a strong sandalwood aroma and woody nuances. The product mixture is analyzed by gas-liquid chromatography (GLC) and infrared (IR) spectroscopy to confirm composition and purity.

Mechanistic Insights

  • The initial step involves electrophilic aromatic substitution of phenol by camphene in the presence of sulfuric acid, forming a terpenyl phenol intermediate.
  • Subsequent hydrogenation under high pressure and temperature conditions saturates double bonds and may induce rearrangements to the norbornyl structure.
  • The process requires careful control of temperature and pressure to optimize yield and selectivity.
  • The reaction mixture is complex, containing multiple stereoisomers; purification steps are critical to isolate the target compound.

Alternative Synthetic Routes

Swiss Patent No. 423,058 describes a multi-step synthesis involving:

  • Condensation of phenol with camphene in the presence of boron trifluoride at 100 °C.
  • Ozonolysis of the terpenyl phenol mixture to form terpenyl carboxylic acids.
  • Purification and conversion through several intermediates including terphenyl methyl ketone, enamines, cyclohexenones, and cyclohexenols.
  • Final stereoisomer separation to obtain the desired this compound stereoisomer.

This method is more elaborate and involves advanced organic transformations to achieve stereochemical control.

Analytical Data and Characterization

Analytical Technique Observations Interpretation
Gas-Liquid Chromatography (GLC) Multiple peaks corresponding to isomeric terpenyl phenols Confirms mixture composition and allows fractionation
Infrared Spectroscopy (IR) Characteristic phenolic OH stretch and aromatic C=C bands Confirms phenol structure
Olfactory Evaluation Strong sandalwood aroma, woody nuances Sensory confirmation of product identity
Distillation Profile Fractions with distinct boiling points Helps isolate target compound from mixture

Summary Table of Preparation Conditions

Parameter Range Preferred Conditions
Reaction Temperature (catechol + camphene) 120–155 °C 150 °C
Hydrogenation Temperature 140–250 °C 175–200 °C
Hydrogen Pressure 250–1000 psig 400–500 psig
Reaction Time (hydrogenation) 3–12 hours 8–12 hours
Catalyst Raney nickel Used in hydrogenation stage
Solvent Isopropanol Used for hydrogenation and washing

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Fragrance Industry

Overview
This compound is primarily recognized for its use in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and scented products, contributing to their overall olfactory appeal.

Case Studies

  • Sensitization Studies : Research indicates that while many fragrance components can cause allergic reactions, 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol has shown low sensitization rates in clinical studies. A multicenter study demonstrated a 0.26% positive reaction rate among patients tested for fragrance allergies .
  • Consumer Safety Reports : The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound in consumer products, confirming its acceptability at specified concentrations .

Textile Treatment

Overview
The compound is also utilized in fabric treatment processes. It acts as a fabric softener and provides antimicrobial properties, enhancing the longevity and freshness of textiles.

Applications in Fabric Treatment

  • Patented Methods : A patent describes methods for treating fabrics using compositions that include this compound. The treatment aims to improve the feel and reduce static cling while imparting a pleasant scent .
  • Performance Metrics : Fabrics treated with formulations containing this compound exhibited improved softness and reduced odor retention compared to untreated samples.

Therapeutic Potential

Overview
Emerging research suggests potential therapeutic applications of this compound, particularly in dermatological formulations and as an anti-inflammatory agent.

Research Findings

  • Anti-inflammatory Properties : Preliminary studies have indicated that the compound may exhibit anti-inflammatory effects when incorporated into topical formulations . Further research is needed to substantiate these claims.
  • Dermatological Applications : Its low sensitization profile makes it suitable for formulations intended for sensitive skin, potentially offering benefits without adverse reactions.

Chemical Synthesis and Research

Overview
In addition to its applications in consumer products, this compound is of interest in chemical synthesis and organic chemistry research.

Synthesis Techniques

  • Synthetic Pathways : Various synthetic routes have been explored for the efficient production of this compound, highlighting its versatility in organic synthesis .

Data Tables

Application AreaKey FindingsReferences
Fragrance IndustryLow sensitization rates; widely used in perfumes
Textile TreatmentImproved fabric softness and odor retention
Therapeutic PotentialPossible anti-inflammatory effects
Chemical SynthesisDiverse synthetic pathways available

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol and related compounds:

Compound Name (CAS/Reference) Key Substituents Molecular Weight Melting Point/Dec. (°C) Solubility/Stability Key Evidence
This compound (13746-57-1) Norbornyl (rigid bicyclic), methoxy 260.37 (C₁₇H₂₄O₂) Not reported Likely lipophilic due to norbornyl
Erianin (2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)-ethyl]-phenol) Ethyl-linked trimethoxyphenyl, methoxy 344.38 (C₁₈H₂₀O₅) Not reported Poor aqueous solubility; requires DMSO
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-benzimidazol-2-yl)phenol Benzimidazole core, trimethoxyphenyl 407.41 (C₂₃H₂₃N₂O₅) 242.6 (dec.) Stable under synthesis conditions
2-Methoxy-5-((phenylamino)methyl)phenol Secondary amine (-CH₂-NH-Ph), methoxy 230.26 (C₁₄H₁₅NO₂) Not reported Synthesized in methanol/DCM; moderate yield
(E)-2-methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Trifluoromethylphenyl imine, methoxy 295.25 (C₁₅H₁₂F₃NO₂) Not reported Recrystallized from ethanol; 51–67% yield

Key Observations :

  • Norbornyl vs. Flexible Chains: The norbornyl group in the target compound enhances rigidity and lipophilicity compared to ethyl or imine-linked substituents in analogs like erianin or SB-2.
  • Solubility Challenges: Erianin and the norbornyl derivative likely share poor aqueous solubility due to hydrophobic substituents, necessitating formulation strategies (e.g., liposomes for erianin ).
  • Thermal Stability: Benzimidazole-containing analogs exhibit higher thermal stability (melting points >240°C) , whereas secondary amine derivatives (e.g., 2-Methoxy-5-((phenylamino)methyl)phenol) are synthesized at room temperature .
Anticancer Activity
  • Erianin : Demonstrates potent anti-liver cancer activity via mitochondrial apoptosis and immune modulation .
  • Benzimidazole Derivatives : Inhibit tubulin polymerization (IC₅₀ < 1 µM), comparable to combretastatin A-4 .
  • Indazole Hybrids (e.g., 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol): Show cytotoxicity against leukemia cells (IC₅₀ = 0.8–2.3 µM) .
Neuroprotective and Antimicrobial Effects
  • SB-2 : Acts as an antiamnesic agent in scopolamine-induced memory impairment models .
  • 2-Methoxy-5-(1-propenyl)phenol (from Anise): Exhibits antifungal activity (MIC = 0.5–2.0 mg/mL against Candida spp.) .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol, and how do they influence its reactivity?

  • Answer: The compound features a methoxy group at the 2-position and a sterically bulky 5,6,6-trimethylnorbornyl group at the 5-position of the phenol ring. The methoxy group enhances electron density in the aromatic ring, facilitating electrophilic substitution, while the norbornyl substituent introduces steric hindrance that may limit accessibility to the hydroxyl group. Comparative studies of analogous compounds (e.g., trifluoromethoxy derivatives) suggest that bulky substituents reduce reactivity in coupling reactions but improve stability under acidic conditions .

Q. What methodologies are recommended for synthesizing this compound?

  • Answer: Synthesis typically involves multi-step strategies:

Friedel-Crafts alkylation: Introduce the norbornyl group to a methoxyphenol precursor using Lewis acid catalysts (e.g., BF₃·Et₂O) .

Protection/deprotection: Protect the hydroxyl group with acetyl or benzyl groups during alkylation to prevent side reactions .

Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR (¹H and ¹³C): Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons near δ 6.5–7.0 ppm. The norbornyl group’s bridgehead protons appear as complex multiplets .
  • Mass spectrometry (HRMS): Confirm molecular weight (C₁₇H₂₄O₂, MW 260.37) and fragmentation patterns .
  • X-ray crystallography: Resolve steric effects and confirm the exo/endo configuration of the norbornyl group .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Answer: Density Functional Theory (DFT) calculations optimize the compound’s geometry and electrostatic potential surfaces to model binding affinities with enzymes (e.g., cytochrome P450). Molecular docking studies, validated by Hirshfeld surface analysis, can identify key interactions (e.g., hydrogen bonding with the phenolic -OH) . Comparative data from trifluoromethoxy analogs show enhanced lipophilicity, which improves membrane permeability .

Q. What strategies mitigate steric hindrance during functionalization of the norbornyl group?

  • Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .
  • Catalysis: Use Pd-mediated cross-coupling reactions under mild conditions to avoid decomposition .
  • Protecting groups: Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBS) groups to reduce steric clashes .

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in its synthesis?

  • Answer: The norbornyl group’s rigidity leads to solvent-dependent stereoselectivity. For example:

  • Non-polar solvents (e.g., toluene): Favor exo-configuration due to reduced solvation of the transition state .
  • Polar solvents (e.g., acetonitrile): Promote endo-products through stabilization of dipole intermediates . Kinetic studies at varying temperatures (-40°C to 25°C) further refine selectivity .

Q. What challenges arise in reconciling discrepancies between theoretical and experimental bioactivity data?

  • Answer: Discrepancies often stem from:

  • Solubility limitations: Poor aqueous solubility (logP ≈ 3.5 predicted) may reduce in vivo efficacy despite strong in vitro binding .
  • Metabolic instability: The methoxy group is prone to demethylation by liver enzymes, as seen in fluorinated analogs .
  • Validation: Use tandem LC-MS/MS to quantify metabolites and adjust computational models for better predictive accuracy .

Methodological Notes

  • Data Contradiction Analysis: When conflicting bioactivity results arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Experimental Design: For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor fast reactions involving the phenolic -OH group .

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